Cas no 37904-03-3 (4-oxo-4-(4-toluidino)but-2-enoic Acid)

4-oxo-4-(4-toluidino)but-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-
- 4-oxo-4-(4-toluidino)but-2-enoic acid
- (Z)-4-[(4-methylphenyl)amino]-4-oxo-2-butenoic acid
- Maleinsaeure-mono-p-toluidid
- N-(4-METHYLPHENYL)MALEAMIC ACID
- N-p-tolyl-maleamic acid
- N-p-Tolyl-maleamidsaeure
- N-p-Tolyl-maleinamidsaeure
- (2E)-3-[(4-methylphenyl)carbamoyl]prop-2-enoic acid
- SCHEMBL5177395
- BDBM50313452
- 2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, (2E)-
- DTXSID401219143
- (E)-4-oxo-4-(p-tolylamino)but-2-enoic acid
- AKOS002540806
- 37904-23-7
- F0021-0027
- 4-OXO-4-(4-TOLUIDINO)BUT-2-ENOICACID
- SCHEMBL9351727
- 4-Oxo-4-(p-tolylamino)but-2-enoic acid
- (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
- 4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid
- CS-0366804
- CHEMBL1084931
- TS-02923
- 37904-03-3
- (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid
- NSC-166476
- 4-oxo-4-(p-tolylamino)but-2-enoate
- NSC166476
- 24870-11-9
- 4-oxo-4-(4-toluidino)but-2-enoic Acid
-
- Inchi: InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
- InChI Key: VLWFSWMZGGZHGD-VOTSOKGWSA-N
- SMILES: OC(/C=C/C(NC1=CC=C(C)C=C1)=O)=O
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.5
- Topological Polar Surface Area: 66.4
Experimental Properties
- Density: 1.282
- Melting Point: 205 °C
- Boiling Point: 446°Cat760mmHg
- Flash Point: 223.5°C
- Refractive Index: 1.62
- PSA: 66.40000
- LogP: 1.64730
4-oxo-4-(4-toluidino)but-2-enoic Acid Security Information
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
4-oxo-4-(4-toluidino)but-2-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E590553-250mg |
4-oxo-4-(4-toluidino)but-2-enoic Acid |
37904-03-3 | 250mg |
$ 50.00 | 2022-06-05 | ||
Key Organics Ltd | MS-21979-25g |
4-Oxo-4-(4-toluidino)but-2-enoic acid |
37904-03-3 | >97% | 25g |
£69.00 | 2025-02-08 | |
TRC | E590553-500mg |
4-oxo-4-(4-toluidino)but-2-enoic Acid |
37904-03-3 | 500mg |
$ 65.00 | 2022-06-05 | ||
TRC | E590553-2.5g |
4-oxo-4-(4-toluidino)but-2-enoic Acid |
37904-03-3 | 2.5g |
$ 95.00 | 2022-06-05 |
4-oxo-4-(4-toluidino)but-2-enoic Acid Related Literature
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Additional information on 4-oxo-4-(4-toluidino)but-2-enoic Acid
Research Update on 4-oxo-4-(4-toluidino)but-2-enoic Acid (CAS: 37904-03-3) in Chemical Biology and Pharmaceutical Applications
4-oxo-4-(4-toluidino)but-2-enoic Acid (CAS: 37904-03-3) is a synthetic organic compound with a molecular formula of C11H11NO3. This α,β-unsaturated ketone derivative has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. The compound's conjugated system, comprising a carbonyl group and a double bond adjacent to a carboxylic acid functionality, makes it an interesting scaffold for drug discovery and chemical probe development.
Recent studies have focused on the compound's potential as a building block for more complex molecules with therapeutic applications. The toluidino group at the 4-position provides opportunities for further structural modifications, allowing researchers to explore structure-activity relationships. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-oxo-4-(4-toluidino)but-2-enoic acid showed promising inhibitory activity against certain protein kinases involved in inflammatory pathways.
In synthetic chemistry applications, researchers have utilized 37904-03-3 as a key intermediate in the synthesis of heterocyclic compounds. A notable 2022 publication in Organic Letters described its use in a novel [3+2] cycloaddition reaction to generate pyrrolidine derivatives with potential biological activity. The electron-deficient double bond in the molecule makes it particularly reactive toward nucleophiles, enabling diverse chemical transformations.
From a pharmaceutical perspective, the compound's physicochemical properties have been extensively characterized. With a molecular weight of 205.21 g/mol and calculated LogP of 2.1, it falls within the desirable range for drug-like molecules. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that while the parent compound shows moderate membrane permeability, strategic modifications can improve its pharmacokinetic profile.
The mechanism of action for biological activity appears to involve Michael addition reactivity, where the α,β-unsaturated system acts as an electrophile toward biological nucleophiles such as cysteine residues in proteins. This reactivity pattern has been exploited in the design of covalent inhibitors, as reported in a 2023 Nature Chemical Biology paper that described targeted kinase inhibitors based on the 4-oxo-4-(4-toluidino)but-2-enoic acid scaffold.
Ongoing research is exploring the compound's potential in addressing challenging therapeutic targets. A recent patent application (WO2023056789) discloses its use in compositions for treating fibrotic disorders, while another study (Eur. J. Med. Chem. 2023) demonstrates its derivatives' activity against antibiotic-resistant bacterial strains. These developments highlight the versatility of this chemical scaffold in addressing diverse medical needs.
Future research directions include further exploration of structure-activity relationships, development of more selective derivatives, and investigation of potential combination therapies. The compound's relatively simple structure and ease of modification make it an attractive starting point for medicinal chemistry programs targeting various disease areas, from oncology to infectious diseases.
37904-03-3 (4-oxo-4-(4-toluidino)but-2-enoic Acid) Related Products
- 37902-58-2(4-Oxo-4-(phenylamino)crotonic Acid)
- 555-59-9(Maleanilic Acid)
- 459157-33-6(3-Nitro-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2-carboxylic acid)
- 1882027-39-5(2-4-({benzyl(methyl)carbamoylamino}methyl)-1H-1,2,3-triazol-1-ylacetic acid)
- 2680712-77-8(Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 1263276-86-3(2-Ethyl-n,6-dimethylbenzene-1-sulfonamide)
- 2877702-77-5(1-[(3,4-dichlorophenyl)methyl]-N-(oxan-4-yl)piperidine-3-carboxamide)
- 1233952-52-7(Tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate)
- 1111268-14-4(1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine)
- 2166971-88-4(4-(1-amino-2-methylpropyl)-2-(butan-2-yl)phenol)



